3-Hydroxy-2-(2-thienyl)acrylonitrile
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Overview
Description
3-Hydroxy-2-(2-thienyl)acrylonitrile is a biochemical compound used for proteomics research . It has a molecular formula of C7H5NOS and a molecular weight of 151.19 .
Synthesis Analysis
The compound can be prepared by a Knoevenagel reaction of 2-(thiophen-2-yl)acetonitrile with the corresponding aryl aldehyde and catalytic amounts of piperidine in hot ethanol .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiophene ring, a hydroxyl group, and an acrylonitrile group .Chemical Reactions Analysis
The compound acts as a fascinating building block of many bioactive compounds due to the presence of both electrophilic and nucleophilic centers .Physical and Chemical Properties Analysis
The compound has a molecular weight of 151.19 and a molecular formula of C7H5NOS . More detailed physical and chemical properties such as density, melting point, and boiling point are not available in the retrieved data.Mechanism of Action
Safety and Hazards
Future Directions
New 2-(thien-2-yl)-acrylonitriles with putative kinase inhibitory activity have shown high activity against hepatoma cells . Future studies will further unveil the underlying mode of action of these promising new derivatives as well as their suitability as a novel approach in hepatoma cell treatment .
Properties
IUPAC Name |
(E)-3-hydroxy-2-thiophen-2-ylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c8-4-6(5-9)7-2-1-3-10-7/h1-3,5,9H/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMRUXPSESSECC-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=CO)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C(=C/O)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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